2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an allyl group and an N’-hydroxyacetimidamide moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-allylpiperazine with hydroxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The allyl group or other functional groups in the compound can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and medicinal chemistry.
Biology: Research has explored the compound’s potential as a biochemical probe or ligand for studying biological processes. Its interactions with proteins and enzymes are of particular interest.
Medicine: Preliminary studies suggest that 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide may have pharmacological properties, including antibacterial and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl) ethanone: This compound shares the piperazine and allyl moieties but differs in the presence of a tetrazole ring and nitrophenyl group.
1,2,4-Triazole derivatives: These compounds contain a triazole ring and exhibit similar biological activities, such as antibacterial and antiviral properties.
Uniqueness
2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H18N4O |
---|---|
Molecular Weight |
198.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-prop-2-enylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C9H18N4O/c1-2-3-12-4-6-13(7-5-12)8-9(10)11-14/h2,14H,1,3-8H2,(H2,10,11) |
InChI Key |
YOJNLEKECXJFAJ-UHFFFAOYSA-N |
Isomeric SMILES |
C=CCN1CCN(CC1)C/C(=N\O)/N |
Canonical SMILES |
C=CCN1CCN(CC1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.